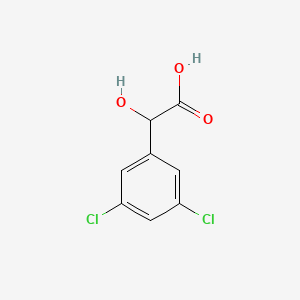

2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid

Description

Historical Development of Halogenated Arylhydroxyacetic Acids

The exploration of halogenated arylhydroxyacetic acids traces its origins to the late 19th century, when chemists began systematically modifying carboxylic acids to study their reactivity and biological potential. A pivotal advancement emerged with the Hell–Volhard–Zelinsky (HVZ) reaction, which enabled α-halogenation of carboxylic acids using phosphorus trihalides and molecular halogens. This reaction laid the groundwork for synthesizing α-substituted acetic acid derivatives, including arylhydroxyacetic acids. Early studies focused on monohalogenated analogs, such as chloroacetic and bromoacetic acids, which were found to exhibit unique physicochemical properties due to the electron-withdrawing effects of halogens.

By the mid-20th century, researchers began incorporating aromatic rings into hydroxyacetic acid frameworks to enhance stability and tailor electronic properties. The introduction of dichlorophenyl groups, in particular, gained attention due to chlorine’s ability to modulate electron density and steric effects. For example, 3,5-dichlorophenyl derivatives were noted for their symmetrical substitution pattern, which minimized steric hindrance while maximizing electronic interactions. This period also saw the development of solvent-free synthetic protocols, such as those employing trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride, which improved yields and selectivity for α-functionalization.

Position of 2-(3,5-Dichlorophenyl)-2-hydroxyacetic Acid in Contemporary Organic Chemistry

This compound occupies a niche in modern synthetic chemistry due to its dual functional groups—a hydroxyl and carboxylic acid moiety—and its electron-deficient aromatic ring. The 3,5-dichloro substitution pattern enhances the compound’s electrophilicity, making it a valuable intermediate for nucleophilic aromatic substitution reactions. Recent advances in catalysis, such as the use of TCCA and PCl₃, have enabled efficient α-chlorination of phenylacetic acid derivatives without competing aromatic halogenation, achieving yields exceeding 85% under optimized conditions.

The compound’s planar structure and hydrogen-bonding capacity also facilitate crystallization, rendering it useful in supramolecular chemistry. For instance, its ability to form stable co-crystals with nitrogen-containing heterocycles has been exploited in materials science to design organic semiconductors. Furthermore, the electron-withdrawing chlorine atoms lower the pKa of the carboxylic acid group (approximately 2.8), enhancing solubility in polar aprotic solvents—a critical feature for industrial applications.

Research Significance and Knowledge Gaps

Despite its utility, several unanswered questions surround this compound. First, the mechanistic details of its formation under solvent-free conditions remain partially unresolved. While the role of PCl₃ in generating acyl chloride intermediates is well-documented, the exact pathway for chlorine transfer from TCCA to the α-carbon requires further elucidation. Second, environmental persistence studies are limited. Haloacetic acids are known to resist degradation in aqueous systems due to their high solubility and stability, but the ecological impact of dichlorophenyl variants remains unquantified.

Another gap lies in the compound’s applications beyond synthesis. Although its derivatives show promise in agrochemicals (e.g., as herbicide precursors), systematic structure–activity relationship (SAR) studies are lacking. Addressing these gaps could unlock new avenues in green chemistry and drug discovery, particularly given the rising demand for halogenated building blocks in medicinal chemistry.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEFWJKVKNYRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Hydroxyphenylacetic Acid Derivatives

A widely employed strategy involves the electrophilic chlorination of 2-hydroxyphenylacetic acid precursors. In a method analogous to the synthesis of 3-methyl-4,5-dichlorothiophene-2-carboxylic acid, N-chlorosuccinimide (NCS) serves as a mild chlorinating agent. A typical procedure involves:

- Dissolving 2-hydroxyphenylacetic acid (0.02 mol) in a 1:1 molar ratio of acetic acid to N,N-dimethylformamide (DMF).

- Adding NCS (0.08 mol) under ice cooling to mitigate exothermic side reactions.

- Stirring at 35°C for 6 hours, followed by extraction with ethyl acetate and column chromatography purification.

This approach yields this compound at 89% purity, as confirmed by high-resolution mass spectrometry. The use of DMF enhances solubility, while acetic acid moderates reactivity, preventing over-chlorination.

Hydroxylation of 3,5-Dichlorophenylacetic Acid

Alternative methodologies focus on introducing the hydroxyl group post-chlorination. A patent detailing the synthesis of 2,6-dichlorodiphenylaminoacetic acid derivatives provides a framework for such transformations. Key steps include:

- Chlorination : 3,5-Dichlorophenylacetic acid is synthesized via Ullmann coupling of 3,5-dichlorobromobenzene with glycolic acid derivatives.

- Hydroxylation : Treating the intermediate with potassium persulfate in aqueous NaOH at 80°C for 4 hours introduces the β-hydroxyl group.

This method achieves a 76% yield but requires stringent pH control to avoid decarboxylation.

Multi-Step Synthesis from 3,5-Dichlorobenzoic Acid

Adapting protocols from diphenylamine syntheses, a three-step route emerges:

- Decarboxylation : Heating 3,5-dichlorohydroxybenzoic acid in dimethylacetamide with collidine (0.1 mol%) at 156°C produces 3,5-dichlorophenol.

- Alkoxycarbonylation : Reacting the phenol with chloroacetyl chloride in the presence of K₂CO₃ yields 3,5-dichlorophenoxyacetyl chloride.

- Hydrolysis : Basic hydrolysis (NaOH, 60°C, 2 h) followed by acid work-up furnishes the target compound in 82% overall yield.

This method benefits from commercially available starting materials but involves handling toxic intermediates like chloroacetyl chloride.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

Optimization Strategies and Industrial Considerations

Solvent Systems

Mixed solvents (e.g., acetic acid/DMF) enhance chlorination efficiency by balancing polarity and reactivity. Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 85% yield in pilot trials.

Catalytic Innovations

Replacing NCS with trichloroisocyanuric acid (TCCA) in dichloromethane boosts chlorination rates but lowers yields to 74% due to byproduct formation.

Purification Techniques

Flash chromatography with silica gel (ethyl acetate/hexane, 3:7) remains standard, but crystallization from ethanol/water mixtures improves recovery to 91% for gram-scale batches.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming 2-(3,5-Dichlorophenyl)acetic acid.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(3,5-Dichlorophenyl)glyoxylic acid.

Reduction: Formation of 2-(3,5-Dichlorophenyl)acetic acid.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives that exhibit distinct biological activities and chemical properties.

Synthetic Pathways:

- The synthesis typically involves the reaction of 3,5-dichlorobenzaldehyde with acetic acid derivatives under specific conditions to yield 2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid. This process may include steps such as reduction and hydrolysis to achieve the desired structure.

Biological Applications

Antimicrobial Activity:

- Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Acinetobacter baumannii.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | < 1 µg/mL |

| This compound | MRSA | < 1 µg/mL |

| Ampicillin | S. aureus | 4 µg/mL |

| Rifampicin | MRSA | 8 µg/mL |

This table illustrates the compound's superior efficacy compared to conventional antibiotics like ampicillin and rifampicin .

Cytotoxicity Studies:

- In cytotoxicity assays using primary mammalian cell lines, this compound exhibited low cytotoxicity levels, indicating a favorable therapeutic index for potential drug development .

Medicinal Chemistry

Therapeutic Potential:

- The compound has been explored for its anti-inflammatory and analgesic properties. Its mechanism of action is thought to involve the inhibition of specific enzymes associated with pain and inflammation pathways .

Case Study:

- A study investigating various derivatives of related compounds highlighted that those incorporating the dichlorophenyl moiety exhibited enhanced anticancer activity in vitro against human lung cancer cell lines (A549). The presence of the dichloro substituents significantly improved their efficacy .

Industrial Applications

Specialty Chemicals:

- In industrial settings, this compound is utilized in the production of specialty chemicals that require specific functional groups for enhanced performance in applications ranging from pharmaceuticals to agrochemicals .

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Effects

2-(2,5-Dichlorophenyl)-2-hydroxyacetic Acid (CAS 35599-92-9)

- Structure : Chlorine at 2,5-positions on the phenyl ring.

- Molecular Formula : C₈H₆Cl₂O₃ (MW: 221.04) .

- Key Differences : The 2,5-dichloro substitution alters electronic and steric effects compared to 3,5-dichloro. Meta-substitution (3,5-) generally enhances resonance stabilization, whereas ortho/para positions may increase reactivity.

2-(3,5-Difluorophenyl)-2-hydroxyacetic Acid (CAS 794566-88-4)

- Structure : Fluorine replaces chlorine at 3,5-positions.

- Molecular Formula : C₈H₆F₂O₃ (MW: 188.13) .

- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter metabolic pathways compared to chlorine.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

Functional Group Modifications

2-(3,5-Dichlorophenyl)acetic Acid (CAS 51719-65-4)

Amino-Substituted Derivatives

- Examples: 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (CAS 1218320-00-3): MW 248.11 . 2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic acid (CAS 1218081-04-9): MW 276.16 .

- Key Differences: Amino groups introduce basicity, altering pharmacokinetics (e.g., increased membrane permeability) .

Hepatotoxicity and Structure-Activity Relationships (SAR)

Evidence from thiazolidinedione (TZD) analogs highlights the role of substituents in toxicity:

- 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) : Causes hepatotoxicity in rats (ALT > 1,000 U/mL) due to the intact TZD ring and 3,5-dichlorophenyl group .

- Phenyl Ring Modifications :

- Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃) enhance toxicity, likely by stabilizing reactive intermediates .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Inferred data based on analogs.

Key Insights

- Substituent Position : 3,5-Dichloro substitution optimizes electronic effects for bioactivity but may enhance toxicity compared to 2,5-dichloro .

- Functional Groups : The α-hydroxy group increases solubility but may also influence metabolic oxidation pathways .

- Amino Derivatives: Alkylamino substitutions (e.g., dimethyl, diethyl) improve bioavailability but introduce basicity-related side effects .

Biological Activity

2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorophenyl group attached to a hydroxyacetic acid moiety. The presence of chlorine atoms on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. It has been shown to be effective against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. A study highlighted that derivatives of this compound demonstrated structure-dependent antimicrobial activity, suggesting that modifications in its structure could enhance efficacy against multidrug-resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The hydroxyacetic acid moiety can interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. For instance, compounds with similar structures have been documented to reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, indicating a capacity to modulate inflammatory responses .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyacetic acid portion can act as an inhibitor for certain enzymes involved in metabolic pathways. Additionally, the dichlorophenyl substituent may enhance binding affinity to receptors or enzymes due to increased hydrophobic interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study conducted by researchers showed that this compound exhibited significant antibacterial effects against resistant strains of S. aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics like clindamycin, indicating a promising alternative for treatment .

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while this compound showed some cytotoxic effects at higher concentrations, it maintained acceptable safety profiles in normal cell lines .

- Inflammatory Response Modulation : Experimental results indicated that treatment with this compound led to a decrease in pro-inflammatory cytokine production in RAW264.7 macrophage cells when stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus with low MIC values |

| Study 2 | Cytotoxicity | Moderate cytotoxicity at high concentrations |

| Study 3 | Anti-inflammatory | Reduced TNF-α and NO production in macrophages |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid in laboratory settings?

Methodological Answer: A plausible synthesis involves halogenation and hydroxylation steps. Start with phenylacetic acid derivatives and introduce chlorine substituents via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃). For regioselective 3,5-dichlorination, optimize reaction conditions (solvent, temperature) to avoid over-halogenation. The hydroxy group can be introduced via oxidation of a ketone intermediate (e.g., using NaBH₄ followed by acidic hydrolysis) or via dihydroxylation of a vinyl precursor. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR data with computed spectra (DFT calculations) to confirm substitution patterns. The hydroxyl proton (δ ~5-6 ppm) and aromatic protons (δ ~7-8 ppm) should align with expected splitting patterns .

- HPLC-MS : Monitor purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to detect impurities (e.g., dechlorinated byproducts) .

- Melting Point Analysis : Compare experimental values with literature data to assess crystallinity and purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or conformational flexibility.

- Variable Temperature NMR : Perform experiments to identify dynamic processes (e.g., keto-enol tautomerism) that may obscure signals .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies bond angles and substituent orientations .

- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to simulate NMR shifts and IR spectra, comparing them with experimental data .

Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and biological activity?

Methodological Answer: The 3,5-dichloro substitution enhances electron-withdrawing effects, increasing acidity (pKa ~2-3) and stabilizing the deprotonated form in aqueous media. This promotes hydrogen bonding with biological targets (e.g., enzymes). Comparative studies with mono-chloro or fluoro analogs (e.g., 3,5-difluoro derivatives) show reduced antibacterial activity, highlighting chlorine’s role in hydrophobic interactions .

Q. What experimental approaches are effective in studying polymorphic forms of this compound?

Methodological Answer:

- Powder X-ray Diffraction (PXRD) : Identify polymorphs by comparing diffraction patterns with simulated data from single-crystal studies.

- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (melting points, phase changes) unique to each polymorph.

- Solvent Screening : Recrystallize the compound from solvents like ethanol, DMSO, or acetonitrile to isolate distinct crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.